Pan-LOX Inhibition Potency and Isoform Selectivity Profile Compared to BAPN and PXS-5505
PXS-6302 demonstrates a distinct pan-LOX inhibition profile with sub-micromolar potency against LOXL2 and LOXL4, whereas the classical pan-inhibitor BAPN lacks isoform-specific potency data and first-generation pan-inhibitor PXS-5505 shows a different potency distribution [1]. PXS-6302 inhibits bovine LOX (IC50 = 3.7 µM), rhLOXL1 (3.4 µM), rhLOXL2 (0.4 µM), rhLOXL3 (1.5 µM), and rhLOXL4 (0.3 µM) . In contrast, PXS-5505 exhibits IC50 values of 0.493 µM (LOX), 0.159 µM (LOXL1), 0.57 µM (LOXL2), 0.18 µM (LOXL3), and 0.19 µM (LOXL4) . PXS-6302 is reported to be more selective than BAPN, though quantitative selectivity data are not published .
| Evidence Dimension | LOX Isoform Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Bovine LOX: 3.7 µM; rhLOXL1: 3.4 µM; rhLOXL2: 0.4 µM; rhLOXL3: 1.5 µM; rhLOXL4: 0.3 µM |
| Comparator Or Baseline | PXS-5505: LOX 0.493 µM; LOXL1 0.159 µM; LOXL2 0.57 µM; LOXL3 0.18 µM; LOXL4 0.19 µM; BAPN: No published isoform IC50 data |
| Quantified Difference | PXS-6302 LOXL2 IC50 = 0.4 µM vs PXS-5505 LOXL2 IC50 = 0.57 µM (PXS-6302 is 1.4-fold more potent on LOXL2); PXS-5505 is >10-fold more potent on LOXL1 and LOXL3 |
| Conditions | Fluorometric amine oxidase activity assays; recombinant human enzymes |
Why This Matters
Procurement of a pan-LOX inhibitor with defined isoform potency allows researchers to select the compound whose inhibition pattern best matches their target disease pathology (e.g., LOXL2/LOXL4-driven fibrosis vs. LOXL1/LOXL3-mediated processes).
- [1] Chaudhari N, et al. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis. Nat Commun. 2022;13:5555. View Source
